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molecular formula C8H11N3O B1392917 4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 944902-70-9

4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine

Cat. No. B1392917
M. Wt: 165.19 g/mol
InChI Key: FAQYDZRQALQEDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653091B2

Procedure details

250 mL flask was charged with 6-benzyl-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (4.08 g, 16.0 mmol), 10% palladium on charcoal (400 mg) and methanol (100 mL). The reaction was evacuated and purged with hydrogen three times, and hydrogenated (1 atm) overnight. The mixture was filtered through a “Dry disk” membrane filter, and concentrated in vacuo to give an orange oil (2.56 g).
Name
6-benzyl-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:19][CH2:18][C:11]2[N:12]=[CH:13][N:14]=[C:15]([O:16][CH3:17])[C:10]=2[CH2:9]1)C1C=CC=CC=1>[Pd].CO>[CH3:17][O:16][C:15]1[C:10]2[CH2:9][NH:8][CH2:19][CH2:18][C:11]=2[N:12]=[CH:13][N:14]=1

Inputs

Step One
Name
6-benzyl-4-methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Quantity
4.08 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2=C(N=CN=C2OC)CC1
Name
Quantity
400 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was evacuated
CUSTOM
Type
CUSTOM
Details
purged with hydrogen three times, and hydrogenated (1 atm) overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a “
CUSTOM
Type
CUSTOM
Details
Dry disk” membrane
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC=1C2=C(N=CN1)CCNC2
Measurements
Type Value Analysis
AMOUNT: MASS 2.56 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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